2-Propyl-2-pentenoic acid, sodium salt

Developmental Toxicology Antiepileptic Drug Safety Neural Tube Defects

2-Propyl-2-pentenoic acid, sodium salt (also referred to as 2-ene-VPA sodium, trans-2-en-valproate sodium, or E-Δ²-valproate sodium) is the sodium salt of the (E)-isomer of a major unsaturated metabolite of the broad-spectrum antiepileptic drug valproic acid (VPA). It belongs to the class of branched-chain fatty acids and functions as a histone deacetylase (HDAC) inhibitor with an IC₅₀ of approximately 2.8 mM.

Molecular Formula C8H13NaO2
Molecular Weight 164.18 g/mol
CAS No. 69827-64-1
Cat. No. B1264593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-2-pentenoic acid, sodium salt
CAS69827-64-1
Synonyms(E)-2-ene valproic acid
2-envalproic acid
2-enVPA
2-n-propylpent-2-enoic acid
2-propyl-2-pentenoic acid
2-propyl-2-pentenoic acid, (E)-isomer
2-propyl-2-pentenoic acid, (Z)-isomer
2-propyl-2-pentenoic acid, sodium salt
delta2,3 VPE
delta2-valproic acid
E-delta(2)-valproic acid
trans-2-en-valproate
trans-2-en-VPA
trans-2-ene-valproic acid
Molecular FormulaC8H13NaO2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCCCC(=CCC)C(=O)[O-].[Na+]
InChIInChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5+;
InChIKeyOTCQEYNPLHOZTK-GZOLSCHFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyl-2-pentenoic Acid Sodium Salt (CAS 69827-64-1): A Differentiated Valproic Acid Metabolite with Procurement-Specific Evidence


2-Propyl-2-pentenoic acid, sodium salt (also referred to as 2-ene-VPA sodium, trans-2-en-valproate sodium, or E-Δ²-valproate sodium) is the sodium salt of the (E)-isomer of a major unsaturated metabolite of the broad-spectrum antiepileptic drug valproic acid (VPA). It belongs to the class of branched-chain fatty acids and functions as a histone deacetylase (HDAC) inhibitor with an IC₅₀ of approximately 2.8 mM [1]. The parent acid, (E)-2-propyl-2-pentenoic acid (CAS 60218-41-9), is the major active VPA metabolite detected in human plasma and is unique among VPA metabolites for its ability to cross the blood-brain barrier and accumulate in brain tissue [2]. The sodium salt form (CAS 69827-64-1, molecular formula C₈H₁₃NaO₂, MW 164.18 g/mol) provides a solid, weighable format of this unsaturated metabolite for research applications [3].

Why Valproic Acid and Its Common Salts Cannot Simply Substitute for 2-Propyl-2-pentenoic Acid Sodium Salt


Valproic acid (VPA), sodium valproate, and divalproex sodium are clinically interchangeable with respect to systemic valproate exposure, but they carry a well-established risk of teratogenicity and hepatotoxicity that is inseparable from the saturated parent structure [1]. The unsaturated metabolite 2-ene-VPA retains anticonvulsant efficacy comparable to VPA yet exhibits a fundamentally different toxicity profile: at the same dose (600 mg/kg s.c.) in pregnant mice, VPA caused >60% neural tube defect incidence while 2-ene-VPA abolished teratogenicity entirely [2]. Furthermore, VPA undergoes CYP450-mediated desaturation to form 4-ene-VPA, a known hepatotoxic metabolite, whereas metabolism of 2-ene-VPA does not generate 4-ene-VPA [3]. These structural and metabolic differences mean that VPA, sodium valproate, or divalproex sodium cannot replicate the differentiated safety profile of 2-ene-VPA sodium, making compound-specific procurement essential for research programs focused on teratogenicity mitigation, hepatotoxicity reduction, or brain-selective pharmacology.

Quantitative Evidence Guide: 2-Propyl-2-pentenoic Acid Sodium Salt Differentiation Data


Teratogenicity Abolition: 2-ene-VPA vs. Valproic Acid — Neural Tube Defect Incidence in Mice

In a head-to-head murine teratogenicity study, valproic acid (VPA) administered as a single subcutaneous dose of 600 mg/kg on gestation day 8 produced neural tube defects (exencephaly) in over 60% of live fetuses. In contrast, 2-ene-VPA at the identical dose and route abolished teratogenicity, with no increased incidence of neural tube defects observed [1]. This differential was reproduced in rats: VPA at 300 mg/kg oral gavage on embryonic days 7-18 resulted in 12.0% fetal malformation rate (versus 0.7% in controls) and reduced fetal body weight by 25.1%, while trans-2-ene-VPA at the same dose produced no change in malformation rate, maternal weight, implantations, or resorptions [2].

Developmental Toxicology Antiepileptic Drug Safety Neural Tube Defects

Hepatotoxicity Avoidance: E-2-ene-VPA Does Not Induce Hyperammonemia or Abnormal Liver Function Tests

In a direct head-to-head 7-day repeat-dose study in young male Sprague-Dawley rats, both VPA and E-2-en-VPA were administered intraperitoneally at 750 mg/kg/day (divided into three daily doses). Treatment with VPA induced hyperammonemia and significant alterations in liver function tests. In contrast, E-2-en-VPA at the same dose and duration produced no hyperammonemia and no liver function test abnormalities, despite achieving comparable plasma drug levels [1]. Gas chromatography-mass spectrometry analysis revealed that the hepatotoxic metabolite 4-ene-VPA was detected in plasma of VPA-treated rats but was absent in rats treated with E-2-en-VPA, providing a metabolic mechanism for the differential hepatotoxicity [1]. Histopathologically, only 1 of the VPA-treated rats exhibited fatty infiltration (microvesicular steatosis), while E-2-en-VPA-treated rats showed no hepatic lesions at all [1].

Hepatotoxicity Drug Safety Antiepileptic Drug Metabolism

Brain-Selective Pharmacokinetics: 2-ene-VPA Is the Only VPA Metabolite Found in Brain and Persists Longer Than the Parent Drug

Systematic analysis of VPA and its metabolites in mouse plasma and brain identified 2-propyl-2-pentenoic acid as the only VPA metabolite detectable in brain tissue across multiple species (mouse, rat, dog) [1][2]. Quantitative transfer studies in mice demonstrated that the liver/plasma concentration ratio of 2-ene-VPA was markedly lower than that of VPA: 0.1-0.8 for 2-ene-VPA versus 1.0-3.0 for VPA across a dose range of 0.1-1.0 mmol/kg [3]. This hepatic exclusion is attributed to extensive plasma protein binding of 2-ene-VPA (free fraction 2-7%) compared to VPA (free fraction 40-45%) [3]. Brain concentrations of 2-ene-VPA reached approximately half of corresponding plasma levels, and critically, the metabolite was cleared from both plasma and brain more slowly than the parent drug VPA [1]. The carry-over anticonvulsant effects observed after VPA administration correlated better with 2-ene-VPA brain kinetics than with VPA kinetics [1].

Pharmacokinetics Blood-Brain Barrier Neuropharmacology

Anticonvulsant Potency Comparison: 2-ene-VPA Shows Comparable or Higher Potency Than VPA Across Multiple Seizure Models

In standardized seizure models across mice, rats, and dogs, trans-2-en-VPA was found to be more potent than valproate when both compounds were compared at their individual times of peak anticonvulsant effect [1]. In mice, ED₅₀ values for maximal electroshock seizure (MES) protection were 159 mg/kg for E-2-en-VPA compared to 240 mg/kg for VPA, representing a 1.5-fold potency advantage [2]. In a comprehensive review, 2-ene-VPA was noted to exhibit 50-90% of VPA's potency while demonstrating no toxicity at effective doses in gerbils and rats [3]. In amygdala-kindled rats (a model of partial and secondarily generalized seizures), trans-2-en-VPA was as effective as valproate, with higher potency particularly against secondarily generalized clonic seizures [4]. Protective indices (therapeutic index) calculated from rodent models were similar between the two compounds, as the higher anticonvulsant potency of trans-2-en-VPA was offset by proportionally higher neurotoxicity in rotarod and chimney tests [1].

Anticonvulsant Activity Epilepsy Models Preclinical Pharmacology

Metabolic Pathway Divergence: 2-ene-VPA Sodium Does Not Generate the Hepatotoxic 4-ene-VPA Metabolite

Valproic acid is metabolized by cytochrome P450 enzymes (primarily CYP2C9 and CYP2A6) to form 4-ene-VPA, which subsequently undergoes β-oxidation to generate (E)-2,4-diene-VPA — both established hepatotoxins that induce microvesicular steatosis [1][2]. A mechanistic head-to-head study confirmed that treatment with E-2-en-VPA at 750 mg/kg/day for 7 days produced no detectable 4-ene-VPA in plasma, whereas VPA at the identical dose generated quantifiable levels of this hepatotoxic metabolite [3]. This metabolic divergence occurs because 2-ene-VPA already contains a double bond at the 2-position, precluding the CYP450-mediated desaturation that generates the terminal olefin of 4-ene-VPA. Clinical biomarker studies have confirmed that elevated 4-ene-VPA levels are closely linked to increased risk of VPA-induced hepatotoxicity in epilepsy patients, making the absence of this pathway a mechanistically validated safety differentiator for 2-ene-VPA [1].

Drug Metabolism Cytochrome P450 Hepatotoxicity Mechanism

Procurement-Relevant Application Scenarios for 2-Propyl-2-pentenoic Acid Sodium Salt


Teratogenicity-Safe Antiepileptic Drug Discovery and Developmental Neurotoxicology Screening

Researchers developing next-generation antiepileptic drugs (AEDs) require a positive control or reference compound that provides VPA-equivalent anticonvulsant activity without the confounding teratogenic effects that limit VPA's experimental utility in developmental models. 2-ene-VPA sodium, demonstrated to abolish teratogenicity at doses up to 600 mg/kg (mice) and 400 mg/kg (rats) while preserving anticonvulsant efficacy [Evidence Items 1 & 4], enables clean evaluation of AED mechanisms in pregnant animal models, whole-embryo culture systems, and neural stem cell differentiation assays. The absence of neural tube defect induction makes it particularly valuable for laboratories investigating HDAC inhibition-mediated anticonvulsant mechanisms without the ethical and experimental complications of VPA's teratogenicity.

Hepatotoxicity Mechanism Deconvolution and Drug-Induced Liver Injury (DILI) Research

VPA-induced hepatotoxicity involves at least two distinct mechanisms: direct mitochondrial toxicity from the parent compound and CYP450-mediated generation of the hepatotoxic metabolites 4-ene-VPA and (E)-2,4-diene-VPA. 2-ene-VPA sodium, which does not generate 4-ene-VPA and does not produce hyperammonemia or liver function test abnormalities at doses of 750 mg/kg/day for 7 days [Evidence Items 2 & 5], allows researchers to isolate and study VPA's direct mitochondrial effects from its metabolism-dependent toxicity. This compound is therefore essential for DILI research programs using sandwich-cultured human hepatocytes, HepaRG cells, or in vivo rodent models to dissect the relative contributions of parent drug versus metabolite-mediated hepatotoxicity.

Brain-Selective Pharmacokinetic and Neuropharmacology Studies Requiring Sustained CNS Exposure

Pharmacokinetic studies have established 2-ene-VPA as the only VPA metabolite detectable in brain tissue across mice, rats, and dogs, with brain concentrations reaching approximately half of plasma levels and exhibiting slower clearance than the parent drug [Evidence Item 3]. The extensive plasma protein binding (free fraction 2-7%) and reduced hepatic extraction (liver/plasma ratio 0.1-0.8) create a favorable brain-to-liver distribution ratio. These properties make 2-ene-VPA sodium the compound of choice for neuropharmacology studies requiring sustained brain exposure: microdialysis-based neurotransmitter monitoring, chronic EEG telemetry in freely moving animals, and long-term behavioral pharmacology experiments where fluctuating brain drug levels would introduce experimental variability.

HDAC Inhibition Profiling and Epigenetic Research Requiring a VPA-Analog Tool Compound with Reduced Cytotoxicity

2-ene-VPA inhibits histone deacetylases (HDACs) with an IC₅₀ of approximately 2.8 mM, compared to VPA's IC₅₀ range of 0.5-2 mM [Section 1]. While slightly less potent as an HDAC inhibitor, the dramatically reduced teratogenicity and hepatotoxicity of 2-ene-VPA make it a valuable tool compound for epigenetic research applications where chronic HDAC inhibition is required and VPA's cytotoxicity would confound results. Applications include: long-term neuronal differentiation studies requiring HDAC inhibition without cellular toxicity; chromatin immunoprecipitation (ChIP) studies correlating histone acetylation changes with gene expression in primary neuronal cultures; and in vivo epigenetic reprogramming experiments where extended dosing regimens are necessary.

Quote Request

Request a Quote for 2-Propyl-2-pentenoic acid, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.